Fmoc-(R)-thiazolidine-2-carboxylic acid
Description
Fmoc-(R)-thiazolidine-2-carboxylic acid is a chiral, Fmoc-protected amino acid derivative featuring a thiazolidine ring—a five-membered heterocycle containing sulfur and nitrogen. This compound is widely utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints or enhance stability during peptide assembly . Its (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, influencing stereochemical interactions in peptide design. The Fmoc (fluorenylmethyloxycarbonyl) group provides temporary protection for the amino group, enabling selective deprotection under mild basic conditions .
Structure
2D Structure
Properties
Molecular Formula |
C19H17NO4S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 |
InChI Key |
WVHICFRRDSXAJA-QGZVFWFLSA-N |
Isomeric SMILES |
C1CS[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Fmoc-(R)-thiazolidine-2-carboxylic acid is primarily utilized as a protecting group in Fmoc solid-phase peptide synthesis (SPPS) . This method has become the preferred technique for synthesizing peptides due to several advantages:
- Selectivity : It allows for the selective modification of amino acids without affecting other functional groups.
- Automation : The Fmoc chemistry is compatible with automated synthesizers, streamlining the synthesis process.
- Quality : The use of high-quality Fmoc building blocks contributes to the production of peptides with improved purity and yield.
Case Study: Advances in Fmoc SPPS
Recent studies have highlighted advancements in Fmoc SPPS, which have improved peptide quality and synthesis efficiency. For instance, researchers have reported enhancements in the speed and accuracy of peptide assembly, enabling the synthesis of complex sequences that were previously challenging to achieve .
Drug Development
This compound plays a crucial role in the design of novel pharmaceuticals . Its applications include:
- Targeting Biological Pathways : The compound aids in developing drugs that specifically interact with biological targets, enhancing therapeutic efficacy.
- Bioconjugation : It facilitates the attachment of biomolecules to therapeutic agents, which is essential for creating targeted therapies and diagnostics.
Data Table: Applications in Drug Development
| Application | Description |
|---|---|
| Targeted Therapy | Enhances drug efficacy by targeting specific biological pathways. |
| Bioconjugation | Allows for the attachment of proteins or nucleic acids to drugs. |
| Novel Compounds | Aids in synthesizing compounds with unique mechanisms of action. |
Research in Organic Chemistry
The unique structure of this compound enables chemists to explore new synthetic routes and methodologies. Its application extends to:
- Synthetic Methodologies : Researchers utilize this compound to develop innovative organic synthesis techniques that can lead to new chemical entities.
- Material Science : The compound is also investigated for its potential in creating polymers with specific properties for industrial applications .
Material Science
In material science, this compound is explored for its role in developing new materials, particularly polymers. These materials can be engineered for specific applications, including:
- Biodegradable Polymers : Research focuses on creating environmentally friendly materials that can degrade naturally.
- Functional Materials : The compound’s properties allow for the design of materials with enhanced functionalities, such as improved mechanical strength or thermal stability.
Chemical Reactions Analysis
Thiazolidine Ring Opening and Deprotection
The thiazolidine ring in Fmoc-(R)-thiazolidine-2-carboxylic acid undergoes controlled hydrolysis or catalytic cleavage under specific conditions:
Table 1: Deprotection Conditions and Outcomes
| Condition/Catalyst | Reaction Time | Key Observations | Source |
|---|---|---|---|
| 95% TFA | 1–2 hours | Partial ring stability observed | |
| PdCl₂ (0.1 M) | 30–60 minutes | Complete Thz removal, no by-products |
Fmoc Group Removal
The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under basic conditions, enabling subsequent peptide elongation:
-
Deprotection Reagent : 20% piperidine in DMF (5–10 minutes).
-
Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .
Case Study :
In the synthesis of α-synuclein, Fmoc removal from Thz-protected residues was achieved with piperidine, followed by oxidative desulfurization to form native peptide bonds .
Bioconjugation via Oxime Ligation
The thiazolidine ring acts as a latent α-oxo aldehyde precursor for site-specific bioconjugation:
-
Mechanism : Ring opening generates an aldehyde, which reacts with aminooxy (Aoa) groups to form stable oxime bonds .
-
Catalyst : Aniline accelerates oxime formation, achieving >90% conjugation efficiency .
Key Reaction Pathway :
-
Thz hydrolysis → α-oxo aldehyde.
-
Aldehyde + Aoa-peptide → Oxime conjugate.
Desulfurization for Native Chemical Ligation
Thiazolidine-containing peptides undergo radical-based desulfurization to convert cysteine derivatives into alanine residues:
Stability Under Thermal and Oxidative Stress
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Comparison: Fmoc-(R)- vs. Fmoc-(S)-Thiazolidine-2-Carboxylic Acid
- Structural Similarities: Both enantiomers share the molecular formula C₁₉H₁₇NO₄S and a thiazolidine backbone.
- Key Differences :
- The (R)-isomer (product ID 2055496 ) and (S)-isomer (product ID 2055499 ) exhibit opposite configurations at the chiral center, leading to divergent interactions in chiral environments.
- Applications : Enantiomers may display varying bioactivity in peptide-based therapeutics. For instance, the (S)-isomer is often used in pseudoproline dipeptides to prevent aggregation during SPPS, while the (R)-isomer’s applications are less documented but may involve specialized conformational studies .
Thiazolidine Derivatives with Substituents
Fmoc-L-Thz(Dmp)-OH (FAA9200)
- Structure : Incorporates a 2,4-dimethoxyphenyl (Dmp) group on the thiazolidine ring.
- Molecular Formula: C₂₇H₂₅NO₆S; Molecular Weight: 491.56 g/mol .
- Applications : The Dmp group enhances hydrophobicity, making it suitable for modulating peptide solubility and preventing aggregation .
Fmoc-(4S,2RS)-2-Phenylthiazolidine-4-Carboxylic Acid
- Structure : Features a phenyl substituent on the thiazolidine ring.
- CAS No.: 1217510-53-6 .
Pyrrolidine-Based Analogs
Pyrrolidine derivatives, such as (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid , replace the thiazolidine sulfur with a nitrogen atom:
- Molecular Formula: C₄₀H₃₅NO₄S (calculated); Molecular Weight: ~637.78 g/mol .
Comparison Table: Structural and Functional Properties
Supramolecular Nanofibers
- Studies using Fmoc-protected thiazolidines in peptide amphiphiles (PAs) demonstrated enhanced integrin activation and cell adhesion strength due to precise epitope presentation .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Fmoc-(R)-thiazolidine-2-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves Fmoc protection of the thiazolidine carboxylic acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (succinimidyl ester) under basic conditions (e.g., sodium bicarbonate). Optimization includes monitoring reaction pH (~8–9) and temperature (0–25°C) to minimize racemization. Post-synthesis, purification via reverse-phase HPLC or flash chromatography is critical to isolate the enantiomerically pure product .
- Validation : Monitor reaction progress via TLC or LC-MS. Confirm enantiomeric purity using chiral HPLC or polarimetry .
Q. How does the solubility of this compound affect experimental design in peptide synthesis?
- Methodology : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For solid-phase peptide synthesis (SPPS), dissolve in DMF (20–30 mM) and activate with coupling reagents like HBTU or HATU. Pre-activation for 1–2 minutes improves coupling efficiency .
- Troubleshooting : Precipitation during coupling? Increase solvent volume or add 1–5% acetic acid to enhance solubility .
Q. What safety protocols are essential when handling this compound?
- Guidelines : While GHS data for this specific compound may be limited, general Fmoc-amino acid protocols apply:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store desiccated at –20°C to prevent hydrolysis of the Fmoc group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Analysis : Discrepancies arise from solvent purity, storage conditions, or stereochemical impurities. For example, reports water solubility for Fmoc-β-Ala-OH, while notes instability at room temperature for related compounds.
- Resolution : Conduct stability assays (TGA/DSC) and compare solubility in buffered vs. unbuffered systems. Use lyophilized batches stored under argon to mitigate degradation .
Q. What strategies mitigate steric hindrance during incorporation of this compound into β-peptides or constrained scaffolds?
- Approach : The thiazolidine ring introduces steric bulk, slowing coupling kinetics. Solutions include:
- Use high-efficiency coupling agents (e.g., PyBOP/oxyma) at elevated temperatures (40–50°C).
- Extend coupling times (30–60 minutes) or employ microwave-assisted SPPS for accelerated kinetics .
- Validation : Monitor by Kaiser test or FT-IR for unreacted amines .
Q. How can circular dichroism (CD) and NMR elucidate the conformational impact of this compound in peptide helices?
- Methodology :
- CD Spectroscopy : Measure ellipticity at 190–250 nm to detect α-helix or β-sheet propensity. Compare with control peptides lacking the thiazolidine moiety.
- NMR : Use 2D NOESY to identify intramolecular hydrogen bonds and dihedral angles constrained by the thiazolidine ring .
- Case Study : demonstrates CD analysis of β-peptides with Fmoc-protected non-natural amino acids, revealing enhanced helical stability .
Q. What synthetic routes enable selective deprotection of the Fmoc group without cleaving the thiazolidine ring?
- Optimization : Standard Fmoc deprotection uses 20% piperidine in DMF. However, prolonged exposure may hydrolyze the thiazolidine. Alternatives include:
- Use milder bases (e.g., 2% DBU in DMF) for shorter durations (1–2 minutes).
- Confirm deprotection efficiency via UV-Vis (monitor Fmoc absorbance at 301 nm) .
Q. How do stereochemical impurities in this compound affect crystallography studies?
- Impact : Even 1–2% of the (S)-enantiomer can disrupt crystal packing.
- Mitigation :
- Purify via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol gradient).
- Validate enantiopurity using X-ray crystallography or vibrational circular dichroism (VCD) .
Methodological Notes for Data Interpretation
- Contradictory Solubility Data : Cross-reference solvent systems (e.g., DMSO vs. acetic acid) and pH dependencies .
- Stereochemical Validation : Combine multiple techniques (HPLC, NMR, CD) to confirm configuration .
- Safety vs. Reactivity : Balance deprotection efficiency with compound stability by screening base concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
